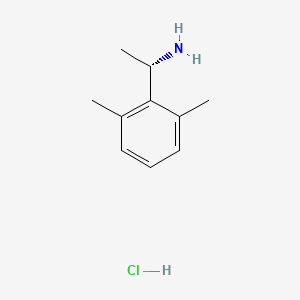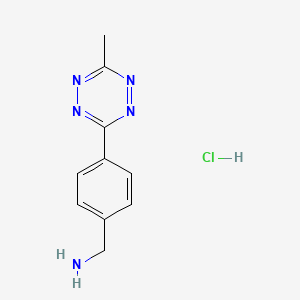![molecular formula C7H5NO B1149489 Cyclopenta[c]pyrrol-4(1H)-one CAS No. 130658-09-2](/img/structure/B1149489.png)
Cyclopenta[c]pyrrol-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopenta[c]pyrrol-4(1H)-one is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta[c]pyrrol-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor containing a cyclopentane ring and an amine group can undergo cyclization to form the desired pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and controlled reaction conditions to achieve efficient synthesis. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.
化学反応の分析
Types of Reactions
Cyclopenta[c]pyrrol-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups into the compound.
科学的研究の応用
Cyclopenta[c]pyrrol-4(1H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of Cyclopenta[c]pyrrol-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.
類似化合物との比較
Similar Compounds
Cyclopenta[b]pyrroles: These compounds have a similar fused ring system but differ in the position of the nitrogen atom.
Pyrrolo[1,2-a]quinoxalines: These compounds feature a pyrrole ring fused with a quinoxaline ring, offering different chemical properties and applications.
Cyclopenta[b]pyrrolines: These compounds are structurally related but have different substitution patterns and reactivity.
Uniqueness
Cyclopenta[c]pyrrol-4(1H)-one is unique due to its specific ring fusion and the position of the nitrogen atom within the pyrrole ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
特性
CAS番号 |
130658-09-2 |
|---|---|
分子式 |
C7H5NO |
分子量 |
119.1207 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3aR,4R,5R,6aS)-4-((3S,5S,E)-5-Methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)non-1-en-1-yl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1149428.png)
